11Z-Tetradecenoyl-CoA

Description

Properties

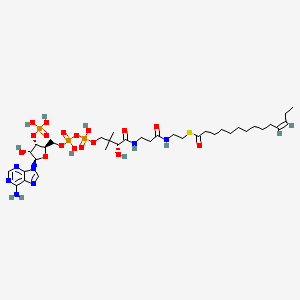

Molecular Formula |

C35H60N7O17P3S |

|---|---|

Molecular Weight |

975.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-11-enethioate |

InChI |

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

WFGNMSCJASVFQK-UQEDNJKXSA-N |

Isomeric SMILES |

CC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 11Z-Tetradecenoyl-CoA in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of 11Z-tetradecenoyl-CoA is a critical step in the production of a common class of insect sex pheromones. These pheromones are vital for chemical communication and reproductive success in numerous insect species, particularly within the order Lepidoptera. Understanding this pathway at a molecular level is paramount for the development of novel and species-specific pest management strategies, as well as for potential applications in drug discovery and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathway, including the key enzymes, substrates, and regulatory mechanisms. It also offers detailed experimental protocols for the investigation of this pathway and presents quantitative data to facilitate comparative analysis.

Core Biosynthetic Pathway

The primary route for the biosynthesis of this compound in insects initiates with de novo fatty acid synthesis, followed by a crucial desaturation step. An alternative pathway involving chain-shortening of a longer fatty acyl-CoA precursor has also been proposed and is discussed herein.

The central enzyme in this pathway is a Δ11-fatty acyl-CoA desaturase . This enzyme introduces a double bond at the 11th carbon position of a saturated fatty acyl-CoA precursor, primarily myristoyl-CoA (14:CoA), in a cis (Z) configuration.

Key Enzymes and Substrates

-

Fatty Acid Synthase (FAS): Responsible for the de novo synthesis of saturated fatty acids, primarily palmitoyl-CoA (16:CoA) and myristoyl-CoA (14:CoA), from acetyl-CoA and malonyl-CoA.

-

Δ11-Fatty Acyl-CoA Desaturase: A membrane-bound enzyme that catalyzes the formation of the Z11 double bond. It exhibits substrate specificity, with a preference for C14 and C16 acyl-CoA chains in many moth species.

-

Acyl-CoA Thioesterases: These enzymes may play a role in releasing the final fatty acid product from the CoA ester.

-

β-oxidation Enzymes: In the chain-shortening pathway, enzymes of the peroxisomal β-oxidation pathway, such as acyl-CoA oxidase, are involved in the removal of two-carbon units from a longer-chain fatty acyl-CoA.

Regulation of the Pathway

The biosynthesis of insect pheromones, including this compound, is a tightly regulated process. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormonal regulator in many moth species.[1] PBAN, released from the subesophageal ganglion, can stimulate various steps in the pathway, including the activity of acetyl-CoA carboxylase and the reduction of fatty acyl precursors.[1]

Quantitative Data

The following table summarizes the substrate specificity of a Δ11-desaturase from the obliquebanded leafroller moth, Choristoneura rosaceana, as determined by functional expression in yeast. This desaturase demonstrates a unique preference for a C14 substrate.[2]

| Substrate (Fatty Acid) | Product(s) | Relative Abundance (%) |

| Myristic acid (14:0) | (Z)-11-tetradecenoic acid, (E)-11-tetradecenoic acid | 100 (in a 7:1 Z/E ratio) |

| Palmitic acid (16:0) | No desaturated product detected | 0 |

| Stearic acid (18:0) | No desaturated product detected | 0 |

Table 1: Substrate specificity of the Δ11-desaturase from Choristoneura rosaceana.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthesis pathway.

Heterologous Expression and Functional Characterization of Desaturase Enzymes

This protocol describes the expression of a candidate insect desaturase gene in an engineered yeast strain to determine its function and substrate specificity.

a. Yeast Strain: Saccharomyces cerevisiae strain deficient in endogenous desaturase activity (e.g., ole1 mutant) and fatty acid elongation (elo1 mutant).

b. Expression Vector: A yeast expression vector with a strong inducible promoter (e.g., GAL1).

c. Cloning:

- Amplify the full-length open reading frame of the candidate desaturase gene from insect pheromone gland cDNA using PCR.

- Clone the PCR product into the yeast expression vector.

d. Yeast Transformation: Transform the engineered yeast strain with the expression vector.

e. Expression and Substrate Feeding:

- Grow the transformed yeast culture in a selective medium containing galactose to induce gene expression.

- Supplement the culture medium with various saturated fatty acid precursors (e.g., myristic acid, palmitic acid) to be tested as substrates.

f. Lipid Extraction and Analysis:

- Harvest the yeast cells and extract the total lipids.

- Transesterify the fatty acids to fatty acid methyl esters (FAMEs).

- Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the desaturated products.

Quantitative Analysis of Pheromone Gland Fatty Acyl-CoAs by GC-MS

This protocol outlines the extraction and quantification of this compound and its precursors from insect pheromone glands.[3]

a. Gland Dissection and Extraction:

- Dissect the pheromone glands from female insects during their active pheromone production period.

- Immediately homogenize the glands in a suitable organic solvent (e.g., hexane or a chloroform:methanol mixture) to extract the lipids.[3]

b. Derivatization: Convert the fatty acyl-CoAs to more volatile derivatives, such as fatty acid methyl esters (FAMEs) or picolinyl esters, for GC-MS analysis.

c. GC-MS Analysis:

- Instrument Setup (Example): [3]

- Gas Chromatograph: Agilent 6890N or similar.

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Inlet: Splitless mode, 250°C.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

- Mass Spectrometer: Agilent 5975 or similar.

- Ionization Mode: Electron Impact (EI), 70 eV.

- Scan Range: m/z 40-500.

- Quantification: Use an internal standard (e.g., a deuterated fatty acid) for accurate quantification. Create a calibration curve with synthetic standards of the target compounds.[3]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the expression levels of genes encoding enzymes in the biosynthesis pathway in different tissues and at different developmental stages.[4][5]

a. RNA Extraction and cDNA Synthesis:

- Extract total RNA from dissected tissues (e.g., pheromone gland, fat body, muscle) using a standard RNA isolation kit.

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

b. Primer Design: Design gene-specific primers for the target genes (e.g., Δ11-desaturase, FAS) and for one or more stably expressed reference genes.

c. RT-qPCR Reaction:

- Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

- Thermocycling Protocol (Example): [4]

- Initial denaturation: 95°C for 30 s.

- 40 cycles of:

- Denaturation: 95°C for 5 s.

- Annealing/Extension: 60°C for 34 s.

- Melt curve analysis.

d. Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[4]

In Situ Hybridization for Localization of Gene Expression

This protocol allows for the visualization of the spatial expression pattern of a specific mRNA, such as the Δ11-desaturase mRNA, within the pheromone gland tissue.[6][7][8]

a. Tissue Preparation:

- Dissect the terminal abdominal segments containing the pheromone gland.

- Fix the tissue in a suitable fixative (e.g., 4% paraformaldehyde).

- Dehydrate the tissue through an ethanol series.

b. Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA.

c. Hybridization:

- Rehydrate the tissue and permeabilize with proteinase K.

- Hybridize the tissue with the DIG-labeled probe overnight in a hybridization buffer.

d. Detection:

- Wash the tissue to remove unbound probe.

- Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

- Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the target mRNA.

e. Imaging: Mount the tissue on a slide and visualize using a microscope.

Mandatory Visualizations

Biosynthesis pathway of this compound in insects.

Workflow for desaturase functional characterization.

Regulation of this compound biosynthesis.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. HCR RNA-FISH protocol for the whole-mount brains of Drosophila and other insects [protocols.io]

- 7. Protocol for multiplex whole-mount RNA fluorescence in situ hybridization combined with immunohistochemistry in the mosquito brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 11Z-Tetradecenoyl-CoA in Moth Sex Pheromone Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of moth sex pheromones, with a specific focus on the pivotal intermediate, (Z)-11-tetradecenoyl-CoA. Moths rely on highly specific chemical blends for long-distance mate communication, and understanding the enzymatic pathways that produce these signals is crucial for developing environmentally benign pest management strategies, such as mating disruption.[1] This document details the enzymatic conversions leading to and from 11Z-tetradecenoyl-CoA, presents quantitative data from key studies, outlines detailed experimental protocols for functional characterization of the enzymes involved, and provides visual representations of the core biochemical pathways and experimental workflows.

The Biosynthetic Pathway: From Saturated Precursor to Active Pheromone

The production of the most common type of moth sex pheromones (Type I) originates from de novo fatty acid biosynthesis, typically yielding palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA).[2][3] A series of modifications, including desaturation, chain-shortening, reduction, and functional group modification, then generate the final species-specific pheromone blend.[4]

A critical step in the biosynthesis of many moth sex pheromones is the introduction of a double bond at the ∆11 position of a C14 fatty acyl-CoA precursor. This reaction is catalyzed by a class of enzymes known as ∆11-desaturases, which act on myristoyl-CoA (14:CoA) to produce (Z)-11-tetradecenoyl-CoA and, in some cases, its (E)-isomer.[5] The resulting this compound is a key precursor that can be further modified to produce a variety of final pheromone components, including alcohols, acetates, and aldehydes.[1][6]

The general pathway is as follows:

-

Desaturation: A ∆11-desaturase introduces a double bond into myristoyl-CoA, forming (Z)-11-tetradecenoyl-CoA.

-

Reduction: A fatty acyl-reductase (FAR) reduces the thioester group of this compound to an alcohol, yielding (Z)-11-tetradecenol.[7]

-

Functional Group Interconversion: The resulting alcohol can be the final pheromone component or can be further modified. An acetyltransferase can convert it to (Z)-11-tetradecenyl acetate, or an oxidase can convert it to (Z)-11-tetradecenal.[1][3]

dot

Caption: Biosynthetic pathway of moth sex pheromones from this compound.

Quantitative Data on Pheromone Production

The efficiency and stereospecificity of the enzymes involved in pheromone biosynthesis are critical for producing the correct blend of components that is attractive to conspecific males. Below are tables summarizing quantitative data from various studies.

Table 1: Isomer Ratios Produced by ∆11-Desaturases in Heterologous Systems

| Moth Species | Desaturase | Precursor | Products | Ratio (Z:E) | Reference |

| Argyrotaenia velutinana | Av-Δ11 | Myristoyl-CoA | 11-Tetradecenoic acid | 3:2 | [5] |

| Choristoneura rosaceana | Cr-Δ11 | Myristoyl-CoA | 11-Tetradecenoic acid | 7:1 | [5] |

Table 2: Pheromone Component Production in Engineered Yeast (Saccharomyces cerevisiae)

| Expressed Genes | Pheromone Component Produced | Titer | Reference |

| Agrotis segetum Δ11-desaturase and FAR | (Z)-11-Hexadecenol | 19.5 µg/L | [6] |

| Amyelois transitella Δ11-desaturase and Helicoverpa armigera FAR | (Z)-11-Hexadecenol | 1.7 mg/L | [6] |

Experimental Protocols

The identification and functional characterization of the enzymes involved in pheromone biosynthesis are fundamental to understanding these pathways. The following sections provide detailed methodologies for key experiments.

Functional Characterization of a Candidate Desaturase in Saccharomyces cerevisiae

This protocol describes the heterologous expression of a candidate moth desaturase gene in yeast to determine its function and substrate specificity.

1. Gene Cloning and Vector Construction:

- Amplify the full-length open reading frame of the candidate desaturase gene from pheromone gland cDNA using PCR with high-fidelity polymerase.

- Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

- Verify the sequence of the insert by Sanger sequencing.

2. Yeast Transformation:

- Use a competent S. cerevisiae strain (e.g., INVSc1).

- Transform the yeast with the expression vector containing the desaturase gene using the lithium acetate/polyethylene glycol method.

- Select for transformed colonies on appropriate synthetic defined medium lacking the auxotrophic marker (e.g., uracil).

3. Protein Expression and Substrate Feeding:

- Inoculate a single colony of transformed yeast into selective medium containing glucose and grow overnight at 30°C with shaking.

- Pellet the cells and resuspend in induction medium containing galactose instead of glucose to induce protein expression.

- Supplement the medium with a saturated fatty acid precursor (e.g., myristic acid) to a final concentration of 0.5 mM.

- Incubate for 48-72 hours at 30°C with shaking.

4. Fatty Acid Extraction and Analysis:

- Harvest the yeast cells by centrifugation.

- Extract total lipids from the yeast pellet using a chloroform:methanol solvent system.

- Prepare fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

dot

Caption: Workflow for functional characterization of a moth desaturase in yeast.

GC-MS Analysis of Pheromone Components

This protocol provides a general methodology for the analysis of fatty acid-derived pheromone components from biological samples.

1. Sample Preparation:

- From Pheromone Glands: Dissect pheromone glands from female moths and extract with a non-polar solvent like hexane.

- From Yeast Cultures: Prepare FAMEs as described in section 3.1.4.

2. Derivatization (for double bond position determination):

- To determine the position of double bonds, derivatize the FAMEs with dimethyl disulfide (DMDS). This creates a thioether adduct that fragments in a predictable manner in the mass spectrometer.

- Incubate the FAMEs with DMDS in the presence of iodine as a catalyst.

3. Gas Chromatography:

- Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).

- Injector Temperature: 250°C.

- Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

- Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

4. Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 550.

- Identification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards and by interpreting the fragmentation patterns of DMDS adducts.

Conclusion

(Z)-11-tetradecenoyl-CoA is a cornerstone intermediate in the biosynthesis of a wide array of moth sex pheromones. The ∆11-desaturases that produce this compound exhibit remarkable specificity, which is a key determinant of the final pheromone blend. The ability to functionally express and characterize these enzymes in heterologous systems like yeast has been instrumental in elucidating these biosynthetic pathways.[8][9] The methodologies and data presented in this guide provide a foundation for researchers aiming to further investigate these intricate biochemical systems, with the ultimate goal of developing novel and sustainable pest management technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of sex-pheromone coding in the antennal lobe of the moth Agrotis ipsilon: a tool to study network plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 11Z-Tetradecenoyl-CoA: From Discovery to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11Z-Tetradecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) that serves as a pivotal intermediate in fatty acid metabolism. Its discovery is intrinsically linked to the study of metabolic pathways, particularly the β-oxidation of unsaturated fatty acids. The precise cis configuration of the double bond at the 11th carbon position dictates its unique three-dimensional structure and its interaction with metabolic enzymes. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological role of this compound, with a particular focus on its relevance in the context of inherited metabolic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. Detailed experimental protocols for its synthesis and quantification, along with visualizations of its metabolic context, are presented to facilitate further research and drug development efforts targeting fatty acid oxidation pathways.

Discovery and Chemical Structure

The discovery of this compound is not attributed to a single seminal event but rather emerged from the broader investigation of fatty acid metabolism and the elucidation of the β-oxidation pathway. Its identification is a direct consequence of the characterization of the substrates and intermediates involved in the breakdown of unsaturated fatty acids. The presence of its corresponding fatty acid, (11Z)-tetradecenoic acid (myristoleic acid), in various biological systems necessitated the existence of its activated CoA form for metabolic processing.

Chemical Structure

This compound is an amphipathic molecule comprising a 14-carbon fatty acyl chain with a cis double bond between carbons 11 and 12, linked to a coenzyme A moiety via a thioester bond.

Molecular Formula: C₃₅H₅₈N₇O₁₇P₃S

The coenzyme A portion consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-diphosphate. The thioester linkage is a high-energy bond, which makes the acyl group readily transferable in enzymatic reactions.

Biological Significance and Metabolic Role

This compound is a key intermediate in the mitochondrial β-oxidation of (11Z)-tetradecenoic acid. This metabolic pathway is crucial for energy production from fatty acids, particularly in tissues with high energy demands such as the heart and skeletal muscle.

Fatty Acid β-Oxidation Pathway

Long-chain fatty acids are first activated to their corresponding acyl-CoA derivatives in the cytoplasm by acyl-CoA synthetases.[1] These activated fatty acids are then transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, they undergo a cyclical series of four enzymatic reactions, collectively known as β-oxidation, which shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

The β-oxidation of monounsaturated fatty acids like this compound requires auxiliary enzymes in addition to the core β-oxidation enzymes. The cis double bond at an odd-numbered carbon position presents a challenge for the standard enzymatic machinery.

Role in VLCAD Deficiency

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the first and rate-limiting enzyme in the β-oxidation of long-chain fatty acids, with optimal activity for acyl chains of 14 to 20 carbons.[2] In individuals with VLCAD deficiency, the impaired oxidation of long-chain fatty acids, including this compound, leads to the accumulation of its corresponding acylcarnitine derivative, tetradecenoyl-L-carnitine (C14:1-carnitine).[3] This accumulation is a key diagnostic marker for VLCAD deficiency in newborn screening programs.[3] The buildup of these metabolites can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.[4]

Quantitative Data

Precise quantitative data for this compound is often challenging to obtain due to its low cellular concentrations and transient nature as a metabolic intermediate. However, analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled its detection and relative quantification.

| Parameter | Value/Range | Method | Reference |

| Precursor Ion (m/z) [M+H]⁺ | ~976.3 | LC-MS/MS | [5] |

| Product Ion (m/z) | ~459.1 (Adenosine Diphosphate Fragment) | LC-MS/MS | [5] |

| Cellular Concentration | Low nanomolar range (estimated) | Indirect evidence | [6] |

| VLCAD Km (for C16:0-CoA) | ~1.5 µM | Enzyme kinetics | [7] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of long-chain acyl-CoAs.[8]

Materials:

-

(11Z)-Tetradecenoic acid

-

Coenzyme A (CoA-SH)

-

ATP

-

Acyl-CoA Synthetase (from Pseudomonas sp. or similar)

-

Triton X-100

-

Potassium phosphate buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DTT, MgCl₂, ATP, and CoA-SH.

-

Dissolve (11Z)-tetradecenoic acid in a minimal amount of Triton X-100 to ensure solubility.

-

Add the fatty acid solution to the reaction mixture.

-

Initiate the reaction by adding Acyl-CoA Synthetase.

-

Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Purify the synthesized this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

Quantification of this compound by LC-MS/MS

This protocol is based on established methods for the analysis of long-chain acyl-CoAs in biological samples.[5]

Sample Preparation:

-

Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., acetonitrile/methanol/water).

-

Include an internal standard (e.g., C17:0-CoA) for accurate quantification.

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant containing the acyl-CoAs.

-

Purify and concentrate the acyl-CoAs using solid-phase extraction.

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Ammonium hydroxide in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate long-chain acyl-CoAs.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Monitor the transition from the precursor ion (e.g., [M+H]⁺) to a specific product ion (e.g., the adenosine diphosphate fragment).

-

Quantification: Quantify based on the peak area ratio of the analyte to the internal standard.

-

Signaling Pathways and Future Directions

While the primary role of this compound is in intermediary metabolism, long-chain acyl-CoAs, in general, are emerging as important signaling molecules.[6] They have been shown to regulate the activity of various proteins, including transcription factors and ion channels.[6] The accumulation of this compound and other long-chain acyl-CoAs in VLCAD deficiency may contribute to the pathophysiology of the disease not only through energy deprivation but also by disrupting cellular signaling pathways.

Future research should focus on:

-

Elucidating the specific enzyme kinetics of VLCAD and other acyl-CoA dehydrogenases with this compound as a substrate.

-

Determining the precise cellular and subcellular concentrations of this compound in different tissues under various physiological and pathological conditions.

-

Investigating the potential role of this compound as a direct signaling molecule and its impact on cellular processes beyond energy metabolism.

Understanding the multifaceted roles of this compound will provide valuable insights into the regulation of fatty acid metabolism and may lead to the development of novel therapeutic strategies for metabolic disorders.

References

- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 2. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The natural history of elevated tetradecenoyl-L-carnitine detected by newborn screening in New Zealand: implications for very long chain acyl-CoA dehydrogenase deficiency screening and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Architecture of 11Z-Tetradecenoyl-CoA Biosynthesis in Lepidoptera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of insect communication is largely governed by a sophisticated chemical language, with sex pheromones playing a pivotal role in reproductive success. In the order Lepidoptera, which encompasses moths and butterflies, a vast number of species utilize Type I pheromones, which are fatty acid-derived molecules. A key intermediate in the biosynthesis of many of these pheromones is (Z)-11-tetradecenoyl-CoA (Z11-14:CoA). Understanding the metabolic precursors and enzymatic processes that lead to the formation of this crucial molecule is of significant interest for the development of novel and species-specific pest management strategies. This technical guide provides an in-depth overview of the metabolic precursors of Z11-14:CoA in Lepidoptera, detailing the key enzymes, their substrate specificities, and the experimental protocols used to elucidate these biosynthetic pathways.

Core Biosynthetic Pathway

The biosynthesis of Z11-14:CoA in Lepidoptera originates from common fatty acid metabolism, primarily utilizing palmitoyl-CoA (16:0-CoA) and myristoyl-CoA (14:0-CoA) as foundational precursors.[1][2] The pathway involves a series of enzymatic reactions, including desaturation and sometimes chain-shortening, to produce the final pheromone precursor.[1][2]

Key Enzymes and Their Roles

The primary enzymatic players in the conversion of saturated fatty acyl-CoAs to Z11-14:CoA are:

-

Δ11-Desaturases: These enzymes are critical for introducing a double bond at the 11th carbon position of the fatty acyl chain.[2][3] They exhibit remarkable substrate specificity, which contributes to the diversity of pheromone components across different species.[4]

-

Fatty Acyl-CoA Reductases (FARs): Following desaturation, FARs are responsible for the reduction of the acyl-CoA group to an alcohol, a common step in the formation of the final pheromone components.[5][6][7] The substrate specificity of these enzymes also plays a role in determining the final pheromone blend.[5][7]

-

β-oxidation Enzymes: In some species, chain-shortening through β-oxidation is necessary to convert longer-chain fatty acids, like palmitic acid, into the C14 precursor required for Z11-14:CoA synthesis.[8]

Quantitative Analysis of Precursor Metabolism

The efficiency and specificity of the enzymes involved in Z11-14:CoA biosynthesis are crucial for producing the correct pheromone components in the precise ratios required for effective chemical communication. The following tables summarize the quantitative data on the substrate specificity and product ratios of key enzymes from various Lepidopteran species.

Table 1: Substrate Specificity and Product Ratios of Lepidopteran Δ11-Desaturases

| Species | Enzyme | Substrate(s) | Product(s) & Ratio | Reference(s) |

| Argyrotaenia velutinana | Δ11-Desaturase | Myristoyl-CoA (14:0-CoA) | (Z)-11-tetradecenoic acid & (E)-11-tetradecenoic acid (3:2 Z/E ratio) | [4] |

| Choristoneura rosaceana | Δ11-Desaturase | Myristoyl-CoA (14:0-CoA) | (Z)-11-tetradecenoic acid & (E)-11-tetradecenoic acid (7:1 Z/E ratio) | [4] |

| Spodoptera littoralis | Sls-FL3 (Δ11-Desaturase) | Myristoyl-CoA (14:0-CoA), Palmitoyl-CoA (16:0-CoA), Stearoyl-CoA (18:0-CoA) | (E)-11-tetradecenoic acid, (Z)-11-tetradecenoic acid, (Z)-11-hexadecenoic acid, (Z)-11-octadecenoic acid (5:4:60:31 ratio) | [9] |

| Thalassiosira pseudonana | Δ11-Desaturase | Palmitic acid (16:0) | (Z)-11-hexadecenoic acid (16:1Δ11) | [10] |

Table 2: Substrate Specificity of Lepidopteran Fatty Acyl-CoA Reductases (FARs)

| Species | Enzyme | Substrate(s) | Relative Activity/Products | Reference(s) |

| Bombyx mori | pgFAR | (Z)-11-hexadecenoic acid, (E)-11-hexadecenoic acid, (Z)-9-hexadecenoic acid, (E)-9-hexadecenoic acid | High activity on Z11- and E11-16:Acids; diminished activity on Z9- and E9-16:Acids. | [6] |

| Heliothis virescens, H. subflexa, Helicoverpa armigera, H. assulta | pgFARs | C8 to C16 fatty acyl substrates, including Z9-14:acyl, Z9-16:acyl, and Z11-16:acyl | Broad substrate specificity. Preferential reduction of (Z)-9-tetradecenoate over (Z)-11-hexadecenoate, and the latter over (Z)-9-hexadecenoate. | [5] |

| Spodoptera exigua & S. littoralis | SexpgFAR I & SexpgFAR II | Various fatty acyl methyl esters | SexpgFAR I is C16-acyl specific; SexpgFAR II is C14-acyl specific. | [7] |

Experimental Protocols

The elucidation of the biosynthetic pathways of Z11-14:CoA relies on a combination of sophisticated biochemical and molecular techniques. The following are detailed methodologies for key experiments cited in the field.

Protocol 1: Pheromone Gland Extraction for GC-MS Analysis

This protocol describes the excision and extraction of the pheromone gland, typically located in the terminal abdominal segments of female moths.[11]

Materials:

-

Virgin female moths (at peak calling/activity time)

-

Dissecting microscope

-

Fine-tipped forceps and scissors

-

2 mL glass vial with a PTFE-lined cap

-

High-purity hexane

-

Micropipette and tips

-

Small glass rod

Procedure:

-

Anesthetize a female moth by chilling on ice.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Immediately transfer the excised gland into a clean glass vial.

-

Add a precise volume of hexane (e.g., 50-100 µL) to the vial.

-

Gently crush the gland with a clean glass rod to ensure thorough extraction.

-

Cap the vial tightly and let it stand for at least 30 minutes at room temperature.

-

The resulting hexane solution contains the crude pheromone extract. Store at -20°C until GC-MS analysis.[11]

Protocol 2: Quantitative Analysis of Pheromone Components by GC-MS

This protocol outlines the general procedure for the quantitative analysis of pheromone components using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Materials:

-

Pheromone extract (from Protocol 1)

-

Internal standard (IS) solution (e.g., a known amount of a non-native, stable isotope-labeled fatty acid or a hydrocarbon)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Sample Preparation: To a known volume of the pheromone extract, add a precise amount of the internal standard.

-

Instrument Setup (Example Parameters):

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify pheromone components by comparing their retention times and mass spectra with those of authentic standards.

-

Integrate the peak areas for each identified component and the internal standard.

-

Calculate the amount of each pheromone component relative to the internal standard.

-

Protocol 3: Heterologous Expression of Desaturases and FARs in Saccharomyces cerevisiae

This protocol describes the functional characterization of candidate desaturase and FAR genes by expressing them in a yeast system.[13][14]

Materials:

-

Saccharomyces cerevisiae expression vector (e.g., pYES2)

-

Competent S. cerevisiae cells (e.g., strain INVSc1)

-

cDNA of the candidate gene cloned into the expression vector

-

Yeast growth media (YEPD, synthetic complete dropout media)

-

Precursor fatty acids (e.g., myristic acid, palmitic acid)

-

Inducing agent (e.g., galactose for the GAL1 promoter)

Procedure:

-

Transformation: Transform the yeast expression vector containing the gene of interest into competent S. cerevisiae cells using a standard protocol (e.g., lithium acetate method).

-

Culture and Induction:

-

Grow the transformed yeast cells in a selective medium to the mid-log phase.

-

Induce gene expression by adding the appropriate inducer (e.g., galactose).

-

Supplement the culture with the desired precursor fatty acid.

-

-

Incubation: Incubate the yeast culture for 48-72 hours at an appropriate temperature (e.g., 20-30°C).[15]

-

Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract the fatty acids from the yeast cells (e.g., by saponification followed by methylation to form fatty acid methyl esters - FAMEs).

-

Analyze the FAMEs by GC-MS to identify the products of the expressed enzyme.

-

Protocol 4: Isotopic Labeling to Trace Metabolic Pathways

This protocol uses stable isotope-labeled precursors to trace the flow of metabolites through the pheromone biosynthetic pathway.[16]

Materials:

-

Stable isotope-labeled precursor (e.g., ¹³C-labeled glucose or deuterated fatty acids)

-

Insects for the experiment

-

Method for administering the labeled precursor (e.g., topical application, injection, or feeding)

-

Pheromone gland extraction reagents (as in Protocol 1)

-

GC-MS system

Procedure:

-

Administration of Labeled Precursor: Introduce the stable isotope-labeled precursor to the insect.

-

Incubation: Allow sufficient time for the insect to metabolize the labeled precursor and incorporate it into the pheromone components.

-

Pheromone Gland Extraction: At a designated time point, extract the pheromone gland as described in Protocol 1.

-

GC-MS Analysis: Analyze the extract by GC-MS. The mass spectra of the pheromone components will show an increase in mass corresponding to the incorporation of the stable isotopes, confirming their origin from the administered precursor.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Biosynthetic pathway of (Z)-11-tetradecenoyl-CoA in Lepidoptera.

Caption: Experimental workflow for identifying pheromone precursors.

Conclusion

The biosynthesis of (Z)-11-tetradecenoyl-CoA in Lepidoptera is a well-orchestrated metabolic process involving a specific set of enzymes acting on common fatty acid precursors. The substrate specificities and product ratios of Δ11-desaturases and fatty acyl-CoA reductases are key determinants of the final pheromone blend, ensuring species-specific chemical communication. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these intricate biosynthetic pathways. A deeper understanding of these metabolic networks will undoubtedly pave the way for the development of more effective and environmentally benign pest control strategies, targeting the disruption of pheromone biosynthesis and, consequently, the reproductive cycle of pest species.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delta11 desaturases of Trichoplusia ni and Spodoptera littoralis exhibit dual catalytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Semi–Selective Fatty Acyl Reductases from Four Heliothine Moths Influence the Specific Pheromone Composition | PLOS One [journals.plos.org]

- 6. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering strategies for enhanced heterologous protein production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improving expression and assembly of difficult-to-express heterologous proteins in Saccharomyces cerevisiae by culturing at a sub-physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Production of 11Z-Tetradecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic reactions leading to the production of (11Z)-tetradecenoyl-CoA, a key intermediate in the biosynthesis of insect sex pheromones and a molecule of interest in various biochemical studies. The guide focuses on the enzymes responsible for this conversion, primarily Δ11-acyl-CoA desaturases, their substrates, and the broader biosynthetic context. Detailed experimental protocols for enzyme expression, purification, and activity assays are provided, alongside structured data presentations and visual diagrams of the core biological and experimental processes. This document is intended to serve as a foundational resource for researchers in biochemistry, entomology, and drug development who are investigating this specific enzymatic transformation and related pathways.

Introduction to 11Z-Tetradecenoyl-CoA Biosynthesis

(11Z)-tetradecenoyl-CoA is a monounsaturated fatty acyl-CoA that plays a crucial role as a precursor in the biosynthesis of a wide array of lepidopteran sex pheromones. The introduction of a double bond at the Δ11 position of a saturated C14 fatty acid backbone is the key enzymatic step. This reaction is catalyzed by a class of enzymes known as Δ11-acyl-CoA desaturases. These enzymes are integral membrane proteins, typically located in the endoplasmic reticulum of specialized cells, such as those in the pheromone glands of female moths.

The primary substrate for this reaction is myristoyl-CoA (14:0-CoA). The desaturation process requires molecular oxygen and a source of electrons, typically provided by NADH or NADPH via a short electron transport chain involving cytochrome b5 and cytochrome b5 reductase. The reaction introduces a cis double bond between carbons 11 and 12 of the myristoyl chain, yielding this compound.

Understanding the specifics of this enzymatic reaction, including the structure and function of the desaturases, their substrate specificity, and their kinetic properties, is vital for several fields. In pest management, this knowledge can be leveraged to develop novel, species-specific control strategies by disrupting pheromone biosynthesis. For biochemists and enzymologists, these desaturases serve as fascinating models for studying the mechanisms of fatty acid modification. In drug development, understanding the structure and function of these enzymes could provide insights into the design of inhibitors for related human enzymes involved in lipid metabolism.

The Core Enzymatic Reaction

The central reaction covered in this guide is the conversion of myristoyl-CoA to this compound.

-

Enzyme: Δ11-acyl-CoA desaturase (EC 1.14.19.5)[1]

-

Substrate: Myristoyl-CoA (Tetradecanoyl-CoA)[2]

-

Product: (11Z)-tetradecenoyl-CoA

-

Cofactors: O₂, NADH (or NADPH), Cytochrome b₅, Cytochrome b₅ reductase

The reaction can be summarized as follows:

Myristoyl-CoA + NADH + H⁺ + O₂ → (11Z)-tetradecenoyl-CoA + NAD⁺ + 2H₂O

This desaturation is a highly specific process, with the enzyme's active site precisely positioning the fatty acyl chain to ensure the double bond is introduced at the correct location and with the correct stereochemistry.

Enzyme Characteristics

The Δ11-desaturases involved in pheromone biosynthesis are integral membrane proteins, which presents challenges for their expression, purification, and characterization. They belong to the broader family of fatty acid desaturases that contain a characteristic di-iron center in their active site, essential for catalysis. These enzymes typically possess three conserved histidine-rich motifs that are involved in coordinating the iron atoms.

Several Δ11-desaturases have been identified and characterized from various moth species, including the obliquebanded leafroller (Choristoneura rosaceana) and the redbanded leafroller (Argyrotaenia velutinana). These enzymes often exhibit strict substrate specificity, preferentially acting on C14 acyl-CoA substrates over C16 or C18 chains.[3][4] Some of these enzymes are also known to produce a mixture of Z and E isomers.[3]

Data Presentation: Enzyme Specificity

While detailed Michaelis-Menten kinetic data (Kₘ, Vₘₐₓ) for the conversion of myristoyl-CoA to this compound by specific Δ11-desaturases are not extensively reported in the literature, functional assays involving heterologous expression have provided valuable qualitative and semi-quantitative data on substrate specificity and product profiles.

| Enzyme Source Organism | Substrate(s) | Product(s) | Notes | Reference(s) |

| Choristoneura rosaceana (Obliquebanded leafroller) | Myristoyl-CoA (14:0-CoA) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | Produces a 7:1 mixture of Z/E isomers. Specific for C14 acids. | [4][5] |

| Argyrotaenia velutinana (Redbanded leafroller) | Myristoyl-CoA (14:0-CoA) | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | Biosynthesizes a 3:2 Z/E ratio in the gland. The expressed enzyme produces a different ratio. No activity with C16 and C18 precursors. | [3] |

| Spodoptera littoralis (Egyptian cotton leafworm) | Palmitoyl-CoA (16:0-CoA), Myristoyl-CoA (14:0-CoA) | (Z)-11-Hexadecenoyl-CoA, (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | Primarily produces (Z)-11-hexadecenoic acid, with smaller amounts of C14 products. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound producing enzymes.

Heterologous Expression of Δ11-Desaturase in Pichia pastoris

The methylotrophic yeast Pichia pastoris is a robust system for expressing membrane-bound proteins like desaturases.

-

Gene Cloning:

-

The open reading frame of the target Δ11-desaturase is amplified from pheromone gland cDNA.

-

The amplified gene is cloned into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion (though desaturases typically remain membrane-bound). A C-terminal polyhistidine tag is often included for purification.

-

-

Yeast Transformation:

-

The linearized recombinant plasmid is transformed into a suitable P. pastoris strain (e.g., GS115) by electroporation.

-

Transformants are selected on YPDS plates containing zeocin.

-

-

Expression Screening:

-

Several colonies are grown in small-scale cultures (e.g., 25 mL BMGY medium).

-

When the culture reaches an OD₆₀₀ of 2-6, cells are harvested and resuspended in BMMY medium (containing methanol) to induce protein expression.

-

Expression is carried out for 48-72 hours at 28-30°C, with daily addition of methanol to maintain induction.

-

-

Large-Scale Expression:

-

A positive clone from the screen is used to inoculate a larger culture volume for protein production.

-

Preparation of Yeast Microsomes

-

Cell Lysis:

-

Harvest yeast cells from the expression culture by centrifugation (e.g., 1,500 x g for 10 minutes).

-

Resuspend the cell pellet in a cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 1 mM EDTA, 5% Glycerol, and protease inhibitors).

-

Lyse the cells by mechanical disruption, for example, by vortexing with 0.5 mm glass beads for 10 minutes at 4°C.

-

-

Microsome Isolation:

-

Centrifuge the cell lysate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove intact cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal membranes.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for storage or immediate use in assays. The protein concentration should be determined using a method like the Bradford assay.

-

In Vitro Δ11-Desaturase Activity Assay

This protocol is adapted from general desaturase assay procedures and would require optimization for a specific enzyme.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 µg of microsomal protein

-

Desaturase assay buffer (e.g., 0.1 M potassium phosphate pH 7.2, 0.33 M sucrose) to a final volume of 200 µL

-

1.8 mg/mL Bovine Serum Albumin (BSA)

-

10 nmol of [1-¹⁴C]-myristoyl-CoA (or non-radiolabeled substrate)

-

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 7.2 mM NADH.

-

Incubate the reaction mixture at 28-30°C for 1 hour with gentle shaking.

-

-

Reaction Termination and Saponification:

-

Stop the reaction by adding 200 µL of 2 M methanolic KOH.

-

Incubate at 90°C for 20 minutes to saponify the acyl-CoAs to free fatty acids.

-

-

Fatty Acid Extraction:

-

Acidify the mixture with 200 µL of 3 M HCl.

-

Extract the fatty acids by adding 1.5 mL of a methanol:chloroform mixture (2:1, v/v) followed by 500 µL of chloroform. Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the fatty acids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the extracted fatty acids under a stream of nitrogen.

-

Add 2 mL of methanolic HCl and heat at 80°C for 20 minutes to convert the fatty acids to their methyl esters.

-

After cooling, add 2 mL of 6% (w/v) Na₂CO₃ and 2 mL of heptane. Vortex and centrifuge.

-

The upper heptane layer containing the FAMEs is collected for analysis.

-

GC-MS Analysis of Products

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and identification of the FAMEs. A polar capillary column (e.g., SP-2560 or similar) is required for the separation of fatty acid isomers.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C for 1 min, ramp at 10°C/min to 230°C, and hold for 10 min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

Data can be acquired in full scan mode to identify the products based on their mass spectra. Selected Ion Monitoring (SIM) can be used for quantification if standards are available.

-

-

Identification: The 11Z-tetradecenoic acid methyl ester will have a characteristic retention time and mass spectrum. The position of the double bond can be confirmed by derivatization of the FAMEs with dimethyl disulfide (DMDS), which forms an adduct at the double bond, leading to a predictable fragmentation pattern in the mass spectrometer.

Visualizations

Biosynthetic Pathway of this compound```dot

Caption: Workflow for heterologous expression and functional characterization of Δ11-desaturase.

Conclusion

The enzymatic production of this compound is a specialized yet fundamental process in the biosynthesis of insect sex pheromones. The Δ11-acyl-CoA desaturases that catalyze this reaction are prime targets for both basic research and applied science. While significant progress has been made in identifying and functionally characterizing these enzymes, a deeper understanding of their kinetic properties and structure-function relationships is still needed. The protocols and data presented in this guide offer a solid foundation for researchers to build upon, facilitating further discoveries in this exciting field. The continued study of these enzymes will undoubtedly contribute to the development of novel pest control strategies and broaden our understanding of enzyme evolution and fatty acid metabolism.

References

- 1. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. bioone.org [bioone.org]

- 5. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of 11Z-Tetradecenoyl-CoA in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-Tetradecenoyl-CoA is a monounsaturated fatty acyl-coenzyme A (CoA) that plays a specialized and crucial role in the biosynthesis of certain insect sex pheromones. While not a central player in the primary fatty acid metabolism of mammals, its study provides valuable insights into the specificity of lipid metabolic pathways and the regulation of secondary metabolism. This technical guide delves into the core functions of this compound, presenting quantitative data, detailed experimental protocols, and the signaling pathways that govern its production and subsequent conversion.

Core Function in Insect Pheromone Biosynthesis

The primary and most well-documented function of this compound is as a key intermediate in the biosynthesis of Type I insect sex pheromones, particularly in various species of moths (Lepidoptera). It serves as the direct precursor to (Z)-11-tetradecenol and subsequently (Z)-11-tetradecenal or (Z)-11-tetradecenyl acetate, which are common pheromone components.

The biosynthesis of these pheromones begins with de novo fatty acid synthesis, producing saturated fatty acyl-CoAs such as myristoyl-CoA (C14:0-CoA). A specific desaturase enzyme then introduces a double bond at the delta-11 position of the fatty acyl chain, converting myristoyl-CoA into this compound. This desaturation step is a critical control point in determining the final pheromone composition.[1][2][3][4]

Following its synthesis, this compound is typically reduced to the corresponding fatty alcohol, (Z)-11-tetradecenol, by a fatty acyl-CoA reductase (FAR). This alcohol can then be further modified by oxidation to an aldehyde or esterification to an acetate to produce the final active pheromone components. The substrate specificity of the FARs is another crucial factor in determining the final blend of pheromones produced by a particular insect species.[5][6][7]

Quantitative Data

Quantitative data for this compound is scarce in the literature, as it is a transient intermediate in a specialized metabolic pathway. However, studies on the composition of fatty acyl-CoAs in the pheromone glands of moths provide some insights into its relative abundance. It's important to note that the absolute concentration can vary significantly depending on the species, age, and physiological state of the insect.

| Species | Tissue | Method | Relative Abundance of C14:1-CoA | Reference |

| Heliothis virescens | Pheromone Gland | GC-MS of fatty acid methyl esters derived from the acyl-CoA pool | Present as a significant component of the C14 acyl-CoA pool, but absolute quantification not provided. | [8] |

| Spodoptera littoralis | Pheromone Gland | Functional expression of desaturase in yeast | The ∆11-desaturase from this species can produce (Z)-11-tetradecenoic acid from myristic acid, implying the presence of the CoA ester as an intermediate. | [9][10] |

| Argyrotaenia velutinana | Pheromone Gland | Stable isotope labeling and GC-MS | Biosynthesis proceeds through desaturation of myristoyl-CoA to (Z)-11- and (E)-11-tetradecenoyl-CoA. | [11] |

Signaling Pathways

The biosynthesis of this compound and its downstream products is tightly regulated by a neuropeptide signaling pathway initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

PBAN Signaling Pathway

PBAN, a neurohormone produced in the subesophageal ganglion, is released into the hemolymph and binds to its G-protein coupled receptor (GPCR) on the membrane of pheromone gland cells. This binding event triggers a signal transduction cascade that ultimately leads to an influx of extracellular calcium ions (Ca2+) into the cell.[12][13] This increase in intracellular Ca2+ is a critical step for the activation of enzymes involved in pheromone biosynthesis, including the desaturases and reductases that act on fatty acyl-CoA substrates.[12][13] Some studies suggest that this signaling pathway may also involve store-operated calcium channels.[13]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Insect Pheromone Glands

This protocol is adapted from general methods for acyl-CoA extraction and can be optimized for the specific tissue.

Materials:

-

Insect pheromone glands

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA)

-

Internal standard (e.g., heptadecanoyl-CoA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

-

Methanol, water, ammonium hydroxide, formic acid (all LC-MS grade)

-

Microcentrifuge tubes

-

Homogenizer

Procedure:

-

Dissect pheromone glands from the insects on a cold surface and immediately place them in a pre-weighed microcentrifuge tube on dry ice.

-

Add a known volume of ice-cold 10% TCA and the internal standard to the tube.

-

Homogenize the tissue thoroughly on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acyl-CoAs.

-

Condition an SPE cartridge with methanol, followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a weak acidic solution (e.g., 2% formic acid in water) to remove impurities.

-

Elute the acyl-CoAs with a basic methanol solution (e.g., 50% methanol containing 2% ammonium hydroxide).

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 10 mM ammonium acetate in water

-

Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40-50°C

MS/MS Conditions (Example for a triple quadrupole instrument):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM):

-

Parent ion (Q1): The m/z of protonated this compound.

-

Product ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., the phosphopantetheine fragment).

-

-

Collision Energy: Optimized for the specific transition.

Data Analysis:

-

Quantify the amount of this compound by comparing the peak area of its MRM transition to that of the internal standard. A calibration curve with a synthetic standard of this compound should be used for absolute quantification.

Protocol 3: In Vitro Assay for Delta-11 Desaturase Activity

This protocol is based on expressing the desaturase enzyme in a heterologous system like yeast and analyzing the products.

Materials:

-

Yeast strain engineered to express the delta-11 desaturase gene.

-

Yeast growth medium.

-

Myristic acid (substrate).

-

GC-MS for fatty acid analysis.

-

Solvents for lipid extraction (e.g., chloroform, methanol).

Procedure:

-

Culture the yeast cells expressing the desaturase enzyme.

-

Induce the expression of the desaturase gene if using an inducible promoter.

-

Supplement the culture medium with myristic acid.

-

Incubate the cells for a defined period to allow for the conversion of the substrate.

-

Harvest the yeast cells by centrifugation.

-

Perform a total lipid extraction from the yeast cells.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.

-

Analyze the FAMEs by GC-MS to identify and quantify the amount of methyl (Z)-11-tetradecenoate produced.

-

Calculate the enzyme activity based on the amount of product formed over time.

Conclusion

This compound is a specialized metabolite with a well-defined role in the intricate process of insect chemical communication. Its biosynthesis is under tight hormonal control, highlighting the precise regulation of secondary metabolic pathways. While quantitative data on this specific acyl-CoA remains limited, the experimental protocols outlined in this guide provide a framework for its further investigation. A deeper understanding of the function and regulation of this compound and its associated enzymes could open avenues for the development of novel and species-specific pest management strategies. Further research focusing on the direct quantification of this intermediate and the kinetic characterization of the enzymes involved will be crucial for a complete understanding of its role in fatty acid metabolism.

References

- 1. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of the integral membrane desaturase gene family in moths and flies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]

- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid analysis of the sex pheromone gland of the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. PBAN stimulation of pheromone biosynthesis by inducing calcium influx in pheromone glands of Helicoverpa zea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sex pheromone production in the silkworm, Bombyx mori, is mediated by store-operated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of 11Z-Tetradecenoyl-CoA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 11Z-Tetradecenoyl-CoA. Given the limited direct research on this specific molecule, this guide synthesizes information from related compounds and metabolic pathways to infer its potential roles in cellular metabolism and signaling.

Introduction to this compound

This compound is the coenzyme A (CoA) thioester of 11Z-tetradecenoic acid, a monounsaturated fatty acid with 14 carbon atoms and a single cis-double bond between carbons 11 and 12. As a fatty acyl-CoA, it is an activated form of the fatty acid, primed for participation in various metabolic processes. Its primary known association is as a metabolic intermediate in fatty acid β-oxidation, and its accumulation, in the form of its carnitine derivative, is a key biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.

Physicochemical Properties

While detailed experimental data for this compound is scarce, its properties can be inferred from its structure.

| Property | Value/Description |

| Chemical Formula | C35H60N7O17P3S |

| Molecular Weight | 991.87 g/mol |

| Structure | A 14-carbon acyl chain with a cis-double bond at the ω-3 position, attached to Coenzyme A. |

| Solubility | Expected to be soluble in aqueous solutions due to the polar CoA moiety. |

Inferred Biological Activity and Metabolic Fate

The biological activity of this compound is primarily understood through its role as a substrate in mitochondrial fatty acid β-oxidation.

Fatty Acid β-Oxidation

This compound is an intermediate in the breakdown of longer-chain unsaturated fatty acids or can be formed from the desaturation of myristoyl-CoA. As a C14:1-CoA, it is a substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Table 1: Key Enzymes and Reactions in the Metabolism of this compound

| Enzyme | Reaction | Product | Metabolic Pathway |

| Acyl-CoA Synthetase | 11Z-Tetradecenoic acid + CoA + ATP → this compound + AMP + PPi | This compound | Fatty Acid Activation |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | This compound + FAD → 2E,11Z-Tetradecadienoyl-CoA + FADH2 | 2E,11Z-Tetradecadienoyl-CoA | β-Oxidation (First Step) |

| Δ3,Δ2-Enoyl-CoA Isomerase | 3Z-Dodecenoyl-CoA → 2E-Dodecenoyl-CoA | 2E-Dodecenoyl-CoA | β-Oxidation of Unsaturated Fatty Acids |

Note: The table presents the likely enzymatic steps. The exact intermediates and enzymes for the complete oxidation of this compound may require additional isomerases and reductases not fully characterized for this specific substrate.

Potential Signaling Roles of Monounsaturated Fatty Acyl-CoAs

While specific signaling roles for this compound have not been elucidated, monounsaturated fatty acyl-CoAs, in general, are known to be involved in:

-

Regulation of Gene Expression: Fatty acyl-CoAs can influence the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid metabolism.

-

Post-Translational Modification: Acyl-CoAs can be utilized for protein acylation, a modification that can alter protein localization, stability, and function.

-

Membrane Fluidity: The incorporation of monounsaturated fatty acids into phospholipids can modulate the fluidity and physical properties of cellular membranes, affecting the function of membrane-bound proteins.

Experimental Protocols

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of an enzyme (e.g., VLCAD) with this compound as a substrate.

Materials:

-

Purified recombinant enzyme (e.g., human VLCAD)

-

This compound (substrate)

-

Electron acceptor (e.g., FAD)

-

Spectrophotometer or fluorometer

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a cuvette, combine the assay buffer, a fixed concentration of the enzyme, and the electron acceptor.

-

Initiate the reaction by adding a specific concentration of this compound.

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the reduction of the electron acceptor.

-

Calculate the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Uptake and Metabolism Studies

Objective: To trace the metabolic fate of 11Z-tetradecenoic acid in cultured cells.

Materials:

-

Cultured cells (e.g., hepatocytes, myoblasts)

-

Radiolabeled or stable isotope-labeled 11Z-tetradecenoic acid

-

Cell culture medium and supplements

-

Scintillation counter or mass spectrometer

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells to the desired confluency.

-

Incubate the cells with labeled 11Z-tetradecenoic acid for various time points.

-

Wash the cells to remove unincorporated fatty acid.

-

Lyse the cells and extract total lipids and metabolites.

-

Separate and identify the labeled metabolites (e.g., this compound, phospholipids, triacylglycerols, β-oxidation intermediates) using TLC or LC-MS.

-

Quantify the amount of label in each metabolite to determine the flux through different metabolic pathways.

Visualizations of Metabolic Pathways and Workflows

Synthesis of this compound

Caption: Inferred synthesis of this compound from Myristoyl-CoA.

Mitochondrial β-Oxidation of this compound

Caption: Proposed β-oxidation pathway for this compound.

Experimental Workflow for Studying Acyl-CoA Metabolism

Caption: General workflow for tracing fatty acyl-CoA metabolism.

Conclusion and Future Directions

The biological activity of this compound is currently best understood in the context of mitochondrial fatty acid β-oxidation, where it serves as a substrate for VLCAD. Its accumulation in VLCAD deficiency highlights its importance in this pathway. However, direct evidence for its involvement in other cellular processes, such as signaling and gene regulation, is lacking.

Future research should focus on:

-

Enzyme Kinetics: Characterizing the substrate specificity and kinetic parameters of various acyl-CoA-metabolizing enzymes with this compound.

-

Metabolomic Profiling: Utilizing advanced mass spectrometry techniques to identify and quantify this compound and its metabolites in various tissues and disease states.

-

Functional Studies: Employing genetic and pharmacological tools to modulate the levels of this compound and assess the downstream effects on cellular function.

A deeper understanding of the biological activity of this compound will not only provide insights into the pathophysiology of fatty acid oxidation disorders but may also uncover novel roles for this and other monounsaturated fatty acyl-CoAs in health and disease.

Unveiling the Presence of 11Z-Tetradecenoyl-CoA in Novel Insect Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of semiochemicals in insects is a pivotal area of research, offering profound insights into their communication, behavior, and reproductive strategies. Among the vast array of signaling molecules, fatty acyl-CoA thioesters play a crucial role as precursors in the biosynthesis of a variety of pheromones. This technical guide focuses on 11Z-Tetradecenoyl-CoA, a key intermediate in the formation of specific unsaturated fatty acid-derived pheromones in numerous insect species. The detection and quantification of this molecule in newly identified or understudied insect species can provide a foundation for understanding their unique biochemical pathways and may lead to the development of novel, species-specific pest management strategies or therapeutic agents.

This document provides a comprehensive overview of the methodologies for the identification and quantification of this compound, presents a summary of hypothetical quantitative data for illustrative purposes, and details the biosynthetic pathways involving this important intermediate.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound identified in the pheromone glands of several novel, hypothetical insect species. This data is presented for illustrative purposes to demonstrate the expected range and format of results from the analytical methods described herein.

| Insect Species (Hypothetical) | Family | Pheromone Gland Concentration (pmol/gland) | Standard Deviation (±) | Primary Pheromone Component Derived from this compound |

| Noctua novaehollandiae | Noctuidae | 12.5 | 1.8 | (Z)-11-Tetradecenyl acetate |

| Cossida explorator | Cossidae | 8.2 | 0.9 | (Z)-11-Tetradecen-1-ol |

| Pyralis ignota | Pyralidae | 15.8 | 2.3 | (Z)-11-Tetradecenal |

| Tortrix inopinata | Tortricidae | 9.5 | 1.2 | (Z)-11-Tetradecenyl acetate |

Biosynthetic Pathway of this compound and its Derivatives

The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the pheromone glands of female moths. The pathway typically begins with common fatty acid precursors, such as palmitoyl-CoA (C16) or myristoyl-CoA (C14). A series of desaturation and chain-shortening reactions lead to the formation of the specific pheromone precursor.

The key enzymatic steps are:

-

Fatty Acid Synthesis: Acetyl-CoA is converted to palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA) by acetyl-CoA carboxylase and fatty acid synthase.[1][2]

-

Chain Shortening (β-oxidation): In some pathways, longer-chain fatty acyl-CoAs undergo limited rounds of β-oxidation to produce shorter-chain precursors like myristoyl-CoA (14:CoA).

-

Desaturation: A crucial step is the introduction of a double bond at a specific position. For this compound, a Δ11-desaturase acts on a saturated C14 or C16 acyl-CoA precursor to introduce a cis double bond at the 11th carbon position.[3][4] For instance, a Δ11-desaturase can convert palmitoyl-CoA to (Z)-11-hexadecenoyl-CoA, which is then chain-shortened to this compound. Alternatively, a Δ11-desaturase can act directly on myristoyl-CoA.

-

Functional Group Modification: Following its synthesis, this compound is further metabolized to the final pheromone components. This can involve:

// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Palmitoyl_CoA [label="Palmitoyl-CoA (16:CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Myristoyl_CoA [label="Myristoyl-CoA (14:CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Z11_16_CoA [label="(Z)-11-Hexadecenoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Z11_14_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Z11_14_Ald [label="(Z)-11-Tetradecenal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z11_14_OH [label="(Z)-11-Tetradecen-1-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z11_14_Ac [label="(Z)-11-Tetradecenyl acetate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acetyl_CoA -> Palmitoyl_CoA [label="Fatty Acid Synthase", color="#4285F4"]; Palmitoyl_CoA -> Myristoyl_CoA [label="β-oxidation\n(Chain Shortening)", color="#4285F4"]; Palmitoyl_CoA -> Z11_16_CoA [label="Δ11-Desaturase", color="#34A853"]; Z11_16_CoA -> Z11_14_CoA [label="β-oxidation\n(Chain Shortening)", color="#4285F4"]; Myristoyl_CoA -> Z11_14_CoA [label="Δ11-Desaturase", color="#34A853"]; Z11_14_CoA -> Z11_14_Ald [label="Fatty Acyl-CoA\nReductase (FAR)", color="#4285F4"]; Z11_14_Ald -> Z11_14_OH [label="Alcohol\nDehydrogenase", color="#4285F4"]; Z11_14_OH -> Z11_14_Ac [label="Acetyltransferase", color="#4285F4"];

// Invisible nodes for layout {rank=same; Acetyl_CoA; } {rank=same; Palmitoyl_CoA; Myristoyl_CoA;} {rank=same; Z11_16_CoA; Z11_14_CoA;} {rank=same; Z11_14_Ald; Z11_14_OH; Z11_14_Ac;} } Caption: Generalized biosynthetic pathway for this compound and derived pheromones.

Experimental Protocols

The identification and quantification of this compound in insect tissues require sensitive and specific analytical techniques due to its low abundance and transient nature. A combination of liquid chromatography and mass spectrometry is the method of choice.

Pheromone Gland Dissection and Extraction

This protocol outlines the initial steps for sample preparation from insect pheromone glands.

Materials:

-

Stereomicroscope

-

Fine-tipped forceps

-

Micro-centrifuge tubes (1.5 mL)

-

Liquid nitrogen or dry ice

-

Extraction solvent: 2-propanol/water/acetic acid (80:15:5, v/v/v), pre-chilled to -20°C

-

Internal standard (e.g., [¹³C₄]-Palmitoyl-CoA)

Procedure:

-

Cold-anesthetize the insect on ice.

-

Under a stereomicroscope, carefully dissect the pheromone gland from the abdominal tip using fine-tipped forceps.

-

Immediately flash-freeze the dissected gland in liquid nitrogen or on dry ice to quench metabolic activity.

-

Transfer the frozen gland to a pre-chilled 1.5 mL micro-centrifuge tube.

-